![molecular formula C11H8Cl2N2O2 B2958700 4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1281872-55-6](/img/structure/B2958700.png)
4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds with chlorophenyl groups are often used in the synthesis of pharmaceuticals and other biologically active substances . They can possess various properties, such as anticancer properties, and can be useful in the prevention or treatment of certain diseases .
Synthesis Analysis
The synthesis of chlorophenyl compounds can involve various methods. For example, one method involves the reaction of cyclohexanone with a 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . The specific synthesis process can vary depending on the desired compound .Molecular Structure Analysis
The molecular structure of chlorophenyl compounds can be determined using techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques can provide detailed information about the compound’s structure .Chemical Reactions Analysis
Chlorophenyl compounds can undergo various chemical reactions. For example, they can react with aromatic solvents such as toluene or xylene in the presence of an organic base like triethyl amine or sodium carbonate .Physical And Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds can be determined using various techniques. For example, the melting point, solubility in different solvents, and pKa can be measured .Aplicaciones Científicas De Investigación
Agricultural Chemicals: Pesticides and Insecticides
4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid: is structurally related to fenvalerate, a type of pyrethroid pesticide . Pyrethroids are widely used in agriculture to protect crops from a variety of pests. They function by disrupting the nervous system of insects, leading to paralysis and death. The compound’s chlorine substitutions could potentially enhance its insecticidal properties, making it a candidate for developing new pesticides with improved efficacy and stability.
Pharmaceutical Research: Anticancer Agents
Compounds with a chlorophenyl moiety, similar to the one present in this chemical, have been investigated for their anticancer properties . The pyrazole core is a common feature in many pharmacologically active compounds and can interact with various biological targets. Research into derivatives of this compound could lead to the development of novel anticancer medications, particularly for hormone-sensitive cancers.
Biochemistry: Enzyme Inhibition Studies
Pyrazole derivatives are known to act as enzyme inhibitors, affecting various biochemical pathways . Studying the inhibitory effects of this compound on specific enzymes could provide insights into its mechanism of action and lead to the development of new drugs for diseases related to enzyme dysfunction.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-1-[(2-chlorophenyl)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-4-2-1-3-7(8)5-15-6-9(13)10(14-15)11(16)17/h1-4,6H,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKXNWYFUNPBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

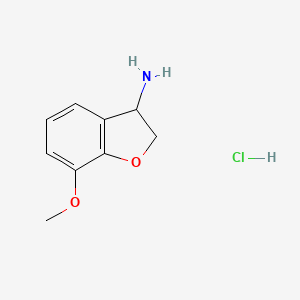
![2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2958620.png)
![2-Chloro-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]acetamide](/img/structure/B2958623.png)
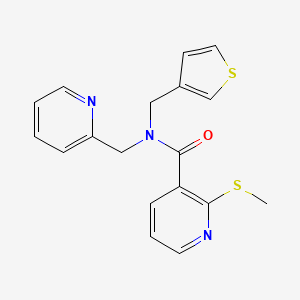

![N-(3,4-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2958627.png)
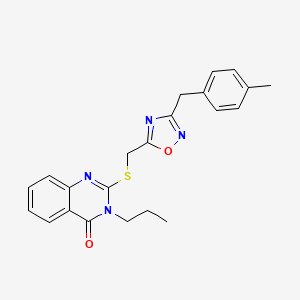
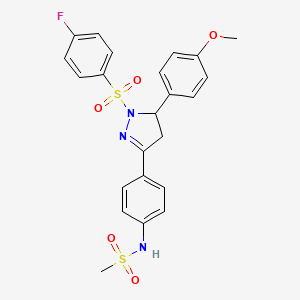


![N-(1-methoxypropan-2-yl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2958636.png)
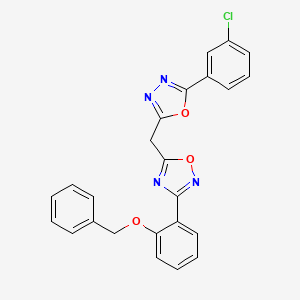
![1,3-Benzothiazol-6-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2958639.png)
![(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2958640.png)